Metoclopramide hydrochloride
Overview
Description
Synthesis Analysis
An improved industrial synthesis of metoclopramide involves several key steps starting from p-aminosalicylic acid. This compound is methylated to produce methyl 4-amino-2-methoxybenzoate, which, after chlorination and condensation with N,N-diethylethylenediamine activated by phosphorus trichloride, yields metoclopramide in high yields (Murakami et al., 1971).
Molecular Structure Analysis
The molecular structure of metoclopramide hydrochloride is characterized by the presence of both monohydrate and anhydrate forms. Studies have shown significant structural rearrangements upon dehydration, highlighting the role of water in stabilizing the monohydrate form. Lack of strong hydrogen bonds and less efficient packing in the anhydrate form facilitates conversion to the monohydrate form under high humidity, emphasizing the complex structural dynamics of this compound (CrystEngComm, 2018).
Chemical Reactions and Properties
A key property of metoclopramide hydrochloride is its ability to undergo hydration and dehydration, impacting its structural stability. The formation of a salt cocrystal with oxalic acid, where all hydrogen bond donor and acceptor sites are utilized, showcases a strategy to enhance the stability of this compound against hydration. This cocrystal exhibits superior thermal and humidity stability, underlining the importance of chemical interactions in determining the physicochemical properties of pharmaceutical compounds (CrystEngComm, 2018).
Physical Properties Analysis
Metoclopramide hydrochloride's physical properties, including its solubility in water and stability under different conditions, are crucial for its formulation and application. Its stability, solubility, and absorption characteristics underscore its effectiveness as a medication absorbed parenterally, orally, and rectally (Anesthesia & Analgesia, 1969).
Scientific Research Applications
1. Solid-State Characteristics and Phase Transformations
Metoclopramide hydrochloride monohydrate (MCP HCl H2O) has been the subject of extensive study in the field of solid-state chemistry. Researchers have applied various techniques such as thermoanalytical methods, differential scanning calorimetry (DSC), Fourier transform infrared (FTIR) microspectroscopy, and hot-stage microscopic (HSM) imaging to understand its solid-state phase transitions, including dehydration, amorphization, and recrystallization processes. This research has significant implications for the understanding of phase transformations and chemical reactions in solid-state drug compounds, as well as the effects of grinding, heating, and irradiation on these compounds.
2. Application in Bioequivalence Studies
Metoclopramide hydrochloride has been utilized in bioequivalence studies. A specific method involving liquid chromatography-mass spectrometry (LC-MS) was developed to determine the concentration of metoclopramide in human plasma. This method, validated over a specific concentration range, proved essential in the bioequivalence studies of metoclopramide hydrochloride tablets, enabling the acquisition of vital pharmacokinetic parameters. Such studies are crucial for ensuring the efficacy and safety of generic drug formulations compared to their branded counterparts.
3. Polymorphism Studies
The study of polymorphism in metoclopramide hydrochloride and its base form has provided valuable insights into the physical and chemical properties of this compound. Techniques like differential scanning calorimetry (DSC), thermomicroscopy, X-ray diffraction, and infrared spectroscopy have been used to explore the existence of different polymorphic forms. These forms have distinct melting points and stability characteristics, which are important for understanding the drug's physical stability, solubility, and bioavailability. Such studies help in optimizing pharmaceutical formulations and improving drug delivery systems.
Safety And Hazards
Metoclopramide hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard . It should not be used in larger amounts than recommended, or for longer than 12 weeks. High doses or long-term use can cause a serious movement disorder that may not be reversible . It’s important to avoid contact with skin, eyes, and clothing, and to avoid breathing in dust .
properties
IUPAC Name |
4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClN3O2.ClH/c1-4-18(5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)20-3;/h8-9H,4-7,16H2,1-3H3,(H,17,19);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFUNJWWXKCWNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
364-62-5 (Parent) | |
Record name | Metoclopramide hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007232215 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10964306 | |
Record name | Metoclopramide monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10964306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>50.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID855988 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Metoclopramide hydrochloride | |
CAS RN |
2576-84-3, 7232-21-5, 54143-57-6 | |
Record name | Metoclopramide dihydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2576-84-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Metoclopramide hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7232-21-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Metoclopramide hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007232215 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Metoclopramide hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757117 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Metoclopramide hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354467 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Metoclopramide monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10964306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.849 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METOCLOPRAMIDE HYDROCHLORIDE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B1QZY5SWZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.